molecular formula C10H9NO B1267692 6-Amino-2-naphthalenol CAS No. 4363-04-6

6-Amino-2-naphthalenol

Cat. No. B1267692
CAS RN: 4363-04-6
M. Wt: 159.18 g/mol
InChI Key: SERBLGFKBWPCJD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Amino-2-naphthalenol-related compounds involves various chemical reactions and methodologies. For instance, an efficient approach developed for preparing different 2-amino-1,4-naphthalenedione and 6-amino-5,8-quinolinedione derivatives showcases the versatility of catalytic reactions in generating these compounds (Jiang & Wang, 2009). Moreover, the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol illustrates the complexity and the multi-step nature of synthesizing specific naphthalene derivatives (Göksu et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds related to 6-Amino-2-naphthalenol has been elucidated using various spectroscopic techniques. For example, studies involving fluorescent probes based on naphthalene derivatives for the molecular diagnosis of Alzheimer’s disease have provided insight into the structural attributes that confer specific optical properties, which are crucial for their diagnostic utility (Fa et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 6-Amino-2-naphthalenol derivatives highlight the compound's reactivity and the ability to undergo various transformations. For instance, the synthesis and optical properties of certain naphthalene-based fluorescent probes demonstrate how modifications to the naphthalene core can significantly alter its chemical and optical properties (Fa et al., 2015).

Scientific Research Applications

Synthesis of Catecholamine Derivatives

6-Amino-2-naphthalenol derivatives have been utilized in the synthesis of catecholamine derivatives, which are structurally rigid and have potential applications in neurological and cardiovascular research. For instance, 2-amino-5, 6-dihydroxy-1, 2, 3, 4-tetrahydro-1-naphthalenol, a derivative of 6-Amino-2-naphthalenol, has been synthesized for studies on noradrenaline and adrenaline analogs (Oka et al., 1977).

β-Adrenoceptor Activity Research

Derivatives of 6-Amino-2-naphthalenol have been synthesized for investigating β-adrenergic-stimulating activities, with a focus on finding new bronchodilators that minimize cardiovascular side effects. These studies contribute to the development of new therapeutic agents for respiratory conditions (Sugihara et al., 1977).

Fluorescent Probe Development

6-Amino-2-naphthalenol derivatives have been used in the development of fluorescent probes. For example, a naphthalene-based two-photon fluorescent probe has been designed for selective and sensitive detection of endogenous hypochlorous acid in live cells, highlighting its application in biomedical imaging and diagnostics (Zhou et al., 2016).

Alzheimer’s Disease Research

A derivative of 6-Amino-2-naphthalenol has been synthesized as a fluorescent probe for β-amyloids, aiding in the molecular diagnosis of Alzheimer’s disease. This highlights its potential application in neurodegenerative disease research and diagnostics (Fa et al., 2015).

Environmental Science Applications

The compound has been studied in the context of environmental science, particularly in understanding the autoxidation reactions of naphthalene derivatives formed during the reduction of sulfonated azo dyes. This research is significant for wastewater treatment and environmental remediation strategies (Kudlich et al., 1999).

Safety And Hazards

When handling 6-Amino-2-naphthalenol, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

6-aminonaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERBLGFKBWPCJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10195895
Record name 6-Amino-2-naphthalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-naphthalenol

CAS RN

4363-04-6
Record name 6-Amino-2-naphthalenol
Source ChemIDplus
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Record name 6-Amino-2-naphthalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-aminonaphthalen-2-ol
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Record name 6-AMINO-2-NAPHTHALENOL
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Synthesis routes and methods

Procedure details

(6-Methoxy-naphthalen-2-yl)-carbamic acid tert-butyl ester (10.05 g, 36.8 mmol), prepared in the previous step, was suspended in 300 mL of glacial acetic acid plus 200 mL of 48% HBr and under nitrogen the mixture was refluxed for 6 h. The glacial acetic acid and the 48% HBr were removed under reduced pressure and the residue partitioned between methylene chloride and water. The aqueous layer was made basic by the addition of NaHCO3. A solid precipitated. The solid was collected by filtration and dried under reduced pressure to give 6-amino-naphthalen-2-ol (5.72 g, 98%) as a gray solid, MS m/z: 160 [M+H]+.
Quantity
10.05 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

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